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molecular formula C19H19NO2 B8504567 Ethyl 2-benzyl-2-cyano-3-phenylpropanoate

Ethyl 2-benzyl-2-cyano-3-phenylpropanoate

Cat. No. B8504567
M. Wt: 293.4 g/mol
InChI Key: XJUHCRXGEPHJDK-UHFFFAOYSA-N
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Patent
US05190922

Procedure details

Ethyl cyanoacetate (15.0 g, 0.133 mol) was dialkylated with benzyl bromide employing 1,8-diazabicyclo[5.4.0]undecene-7 as described by: Ono, N.; Yoshimura, T.; Tanikaga, R.; Kaji, A. Chem. Lett. 1977, 871-872. The obtained ethyl 2-benzyl-2-cyano-3-phenylpropionate (80% yield) was identical with the material described in Example 88. The ester was saponified to the corresponding carboxylic acid as previously described in Example 88. The title peptide was prepared under standard solid phase peptide conditions as examplified in Examples 1 and 2.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,8-diazabicyclo[5.4.0]undecene-7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[CH2:9](Br)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:9]([C:3]([C:1]#[N:2])([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
1,8-diazabicyclo[5.4.0]undecene-7
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C(=O)OCC)(CC1=CC=CC=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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